
2,4-Dichloro-5-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-ethynylpyridine: is a chemical compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine atoms and an ethynyl group in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethynylpyridine can be achieved through various methods. One common method involves the reaction of 2,4-dichloropyridine with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids, ketones, and other oxidized derivatives.
Reduction Reactions: Products include alkenes and alkanes.
Applications De Recherche Scientifique
Chemistry: 2,4-Dichloro-5-ethynylpyridine is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as light-emitting diodes (LEDs) and other electronic components. Its unique properties make it suitable for use in high-performance materials .
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-ethynylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of chlorine atoms and an ethynyl group in its structure allows for specific interactions with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
2,4-Dichloropyridine: A similar compound with two chlorine atoms but lacking the ethynyl group.
2,5-Dichloro-3-ethynylpyridine: Another derivative with a different substitution pattern.
4-Ethynylpyridine: A compound with an ethynyl group but lacking chlorine atoms.
Uniqueness: 2,4-Dichloro-5-ethynylpyridine is unique due to the presence of both chlorine atoms and an ethynyl group in its structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H3Cl2N |
|---|---|
Poids moléculaire |
172.01 g/mol |
Nom IUPAC |
2,4-dichloro-5-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-4-10-7(9)3-6(5)8/h1,3-4H |
Clé InChI |
PJBRTXSBJCAQHA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=C(C=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


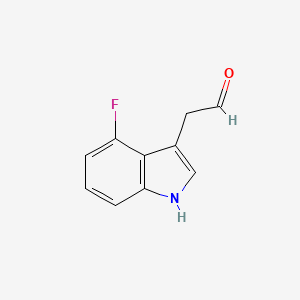
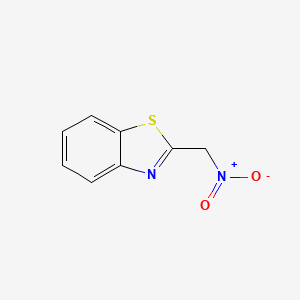
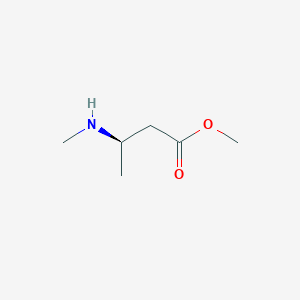
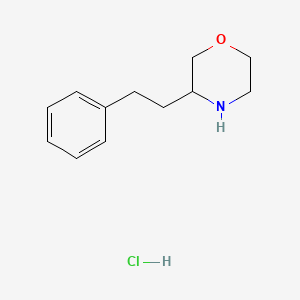
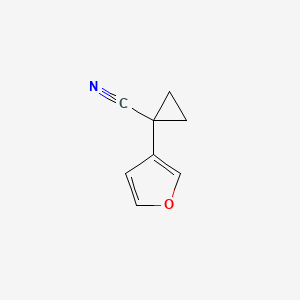
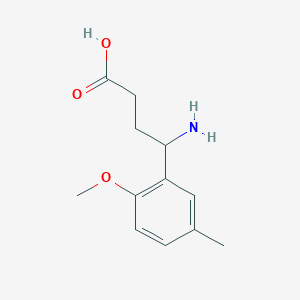
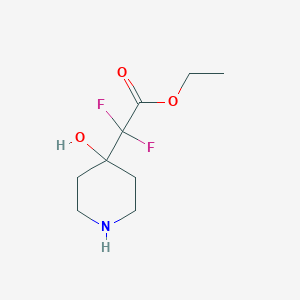
![1-[(4-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B13615139.png)
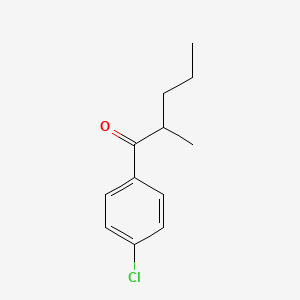
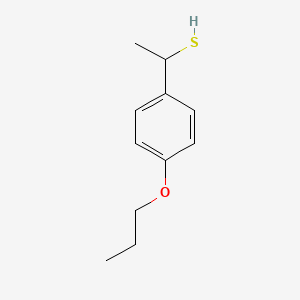
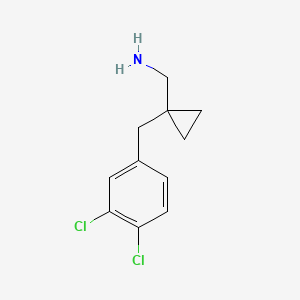
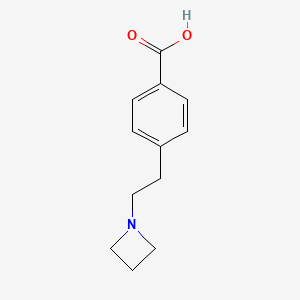
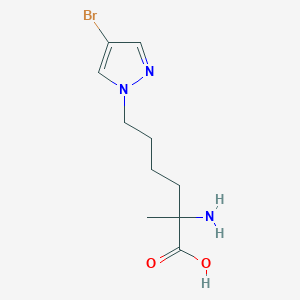
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)
